molecular formula H7NO7P2 B12300415 Monoammonium pyrophosphate CAS No. 27796-66-3

Monoammonium pyrophosphate

Cat. No.: B12300415
CAS No.: 27796-66-3
M. Wt: 195.01 g/mol
InChI Key: IYNIYQPKWZYHRQ-UHFFFAOYSA-N
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Description

Monoammonium pyrophosphate is an inorganic compound with the chemical formula (NH₄)₂H₂P₂O₇. It is a salt composed of ammonium ions and pyrophosphate ions. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.

Preparation Methods

Monoammonium pyrophosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ammonia. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors where phosphoric acid and ammonia are combined under specific conditions to produce this compound efficiently .

Chemical Reactions Analysis

Monoammonium pyrophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and heat for decomposition. The major products formed from these reactions are ammonium phosphate and phosphoric acid.

Mechanism of Action

The mechanism by which monoammonium pyrophosphate exerts its effects involves the release of ammonium and pyrophosphate ions. These ions interact with various molecular targets and pathways. For example, in agriculture, the ammonium ions provide nitrogen, which is essential for plant growth, while the pyrophosphate ions contribute to phosphorus availability .

Comparison with Similar Compounds

Monoammonium pyrophosphate can be compared with other similar compounds such as:

This compound is unique due to its specific balance of nitrogen and phosphorus, making it highly effective in various applications.

Properties

CAS No.

27796-66-3

Molecular Formula

H7NO7P2

Molecular Weight

195.01 g/mol

IUPAC Name

azanium;phosphono hydrogen phosphate

InChI

InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

IYNIYQPKWZYHRQ-UHFFFAOYSA-N

Canonical SMILES

[NH4+].OP(=O)(O)OP(=O)(O)[O-]

Related CAS

27796-66-3
13813-81-5

Origin of Product

United States

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